N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-11-15(2)20-18(12-14)23-22(29-20)24(13-16-7-6-10-28-16)21(25)17-8-4-5-9-19(17)30(3,26)27/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDICCYDQBOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 5,7-dimethylbenzo[d]thiazole, furan-2-ylmethylamine, and 2-(methylsulfonyl)benzoic acid. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amide bond formation: The coupling of furan-2-ylmethylamine with 2-(methylsulfonyl)benzoic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final assembly: The intermediate compounds are then combined under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. The unique structural features of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide allow it to interact with various biological targets, potentially inhibiting tumor growth. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's structural components, particularly the furan and thiazole rings, are known for their antimicrobial effects. Investigations into its efficacy against various bacterial strains have shown promising results, indicating potential applications in treating infectious diseases.
Pharmacological Studies
Mechanism of Action
Studies have suggested that this compound may act through multiple mechanisms, including the modulation of enzyme activity and interaction with cellular signaling pathways. This complexity underlines its potential as a versatile therapeutic agent.
Case Studies
Several case studies have documented the compound's effects in vitro and in vivo. For example, one study demonstrated its ability to inhibit the growth of specific cancer cell lines, supporting its role as a potential chemotherapeutic agent. Further research is necessary to elucidate the precise mechanisms involved and to evaluate its efficacy in clinical settings.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate starting materials such as 4,7-dimethylbenzo[d]thiazole.
- Functionalization : The introduction of furan and methylsulfonyl groups is conducted through various functionalization reactions to yield the final product.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | Contains dimethylamino propyl side chain | Potential anticancer activity |
| N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl) -3-(methylsulfonyl)benzamide | Similar structure with different substituents | Antimicrobial properties |
| N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride | Incorporates morpholinopropyl group | Diverse biological activities |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound can be compared to several classes of structurally related molecules:
A. Sulfonyl-Containing Benzamide Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (from ) share sulfonyl groups but differ in core heterocycles. The target compound’s methylsulfonyl group likely enhances solubility and electron-withdrawing effects compared to phenylsulfonyl derivatives. Key spectral distinctions include:
- IR Spectra : The absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives [7–9] contrasts with the preserved benzamide carbonyl in the target compound .
- Tautomerism : Unlike triazole-thione tautomers [7–9], the target compound’s rigid benzo[d]thiazole core prevents tautomeric shifts, stabilizing its structure .
B. N-(Thiazol-2-yl)-Benzamide Analogs highlights eight N-(thiazol-2-yl)-benzamide ligands. The target compound’s benzo[d]thiazole group (vs. For example:
- Methylsulfonyl vs. Halogen Substituents : The methylsulfonyl group may confer stronger electron-withdrawing effects than halogens (e.g., Cl, Br in [4–6]), altering reactivity in nucleophilic substitution or redox reactions .
C. Benzo[d]thiazole Derivatives
Compounds like 4-(6-methoxybenzo[d]thiazol-2-yl) derivatives () share the benzo[d]thiazole core but lack the methylsulfonyl and furan-2-ylmethyl groups. The 5,7-dimethyl substitution in the target compound likely enhances metabolic stability compared to methoxy-substituted analogs .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the thiazole core (e.g., 5,7-dimethylbenzo[d]thiazol-2-amine) via cyclization of substituted thioureas or coupling with diazonium salts .
- Step 2 : Functionalization via N-alkylation or acylation. For example, coupling the thiazole amine with furan-2-ylmethyl groups using reagents like DCC (dicyclohexylcarbodiimide) in DMF .
- Step 3 : Introduction of the methylsulfonyl benzamide moiety via nucleophilic substitution or amide bond formation .
- Key Analytical Tools : Reaction progress is monitored by TLC, and purity is confirmed via HPLC and / NMR spectroscopy .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : NMR confirms substituent integration (e.g., methyl groups on the thiazole at δ ~2.5 ppm, furan protons at δ ~6.3–7.4 ppm). NMR identifies carbonyl (C=O, ~165–170 ppm) and sulfonyl (~45 ppm) groups .
- Mass Spectrometry : HRMS (ESI) validates the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- Melting Point Analysis : Consistency with literature values (e.g., analogs in show mp ranges of 183–249°C) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Initial screening includes:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compounds with substituents like methylsulfonyl show enhanced activity .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-Response Curves : Data normalization to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify the thiazole (e.g., 5,7-dimethyl → 5-ethyl-7-methoxy) and benzamide (e.g., methylsulfonyl → morpholinosulfonyl) groups .
- Biological Testing : Compare IC values across analogs (e.g., reports 40–63% yields with varying substituents).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DHFR. For example, benzo[d]thiazole derivatives exhibit π-π stacking with kinase active sites .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays). Methylsulfonyl groups may improve solubility but reduce membrane permeability .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability. For example, benzamide analogs in showed improved antiviral activity with PEGylated carriers .
- Mechanistic Studies : Transcriptomics/proteomics to identify off-target effects. Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps. achieved 55–63% yields using optimized catalysts .
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions. highlights yield variations (9.5–63.4%) dependent on solvent polarity .
- Temperature Control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions .
Q. What advanced techniques elucidate the mechanism of action for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., tubulin or topoisomerase II) .
- Fluorescence Polarization : Measure disruption of protein-DNA interactions (e.g., in anticancer studies) .
- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting genes (e.g., EGFR) and assessing resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
